

(R)-Pyrrolidin-3-ylmethanol hydrochloride

molecular weight and formula

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Compound of Interest

Compound Name: (R)-Pyrrolidin-3-ylmethanol
hydrochloride

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An In-Depth Technical Guide to **(R)-Pyrrolidin-3-ylmethanol Hydrochloride**: A Chiral Building Block for Modern Drug Discovery

Abstract

(R)-Pyrrolidin-3-ylmethanol hydrochloride is a pivotal chiral building block in medicinal chemistry and pharmaceutical development. Its unique structural features, including a stereodefined pyrrolidine ring and a primary alcohol functional group, make it a versatile synthon for creating complex, three-dimensional molecules with significant biological activity. This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical characterization, and applications, offering field-proven insights for researchers and drug development professionals. We will delve into the causality behind its utility and present a self-validating framework for its application in synthetic protocols.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.^[1] Its prevalence stems from several key advantages it imparts to a molecule:

- Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other key properties like lipophilicity.[2]
- Stereochemical Complexity: The non-planar, sp^3 -hybridized nature of the ring allows for the creation of well-defined three-dimensional structures, which is crucial for selective interaction with biological targets like enzymes and receptors.[3]
- Pharmacophoric Contribution: The nitrogen atom can act as a hydrogen bond donor or acceptor, facilitating critical interactions within a protein's binding site.[2]

(R)-Pyrrolidin-3-ylmethanol hydrochloride represents a specific, optically pure variant of this scaffold. The "(R)" designation signifies the absolute configuration at the chiral carbon, which can be a determining factor in a drug's efficacy and selectivity.[4] Its hydrochloride salt form enhances stability and often improves handling characteristics and water solubility compared to the free base.[4]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of **(R)-Pyrrolidin-3-ylmethanol hydrochloride** is the first step in its effective application. These properties dictate storage conditions, solvent selection, and reaction setup.

Property	Value	Source(s)
CAS Number	1227157-98-3	[5][6]
Molecular Formula	C ₅ H ₁₂ ClNO	[5][6][7]
Molecular Weight	137.61 g/mol	[6][7]
Appearance	Typically an off-white to pale solid	[4]
Solubility	Slightly soluble in water; soluble in organic solvents like methanol and DMSO	[4]
Storage	Sealed in dry, room temperature conditions; hygroscopic	[4][6]
SMILES Code	<chem>OC[C@H]1CNCC1.[H]Cl</chem>	[6]
InChIKey	RPSPXNVYBCMWAR-NUBCRITNSA-N	[5]

Note: Data for appearance and solubility are often described for the enantiomeric or racemic forms but are generally applicable.

Synthesis and Manufacturing Insights

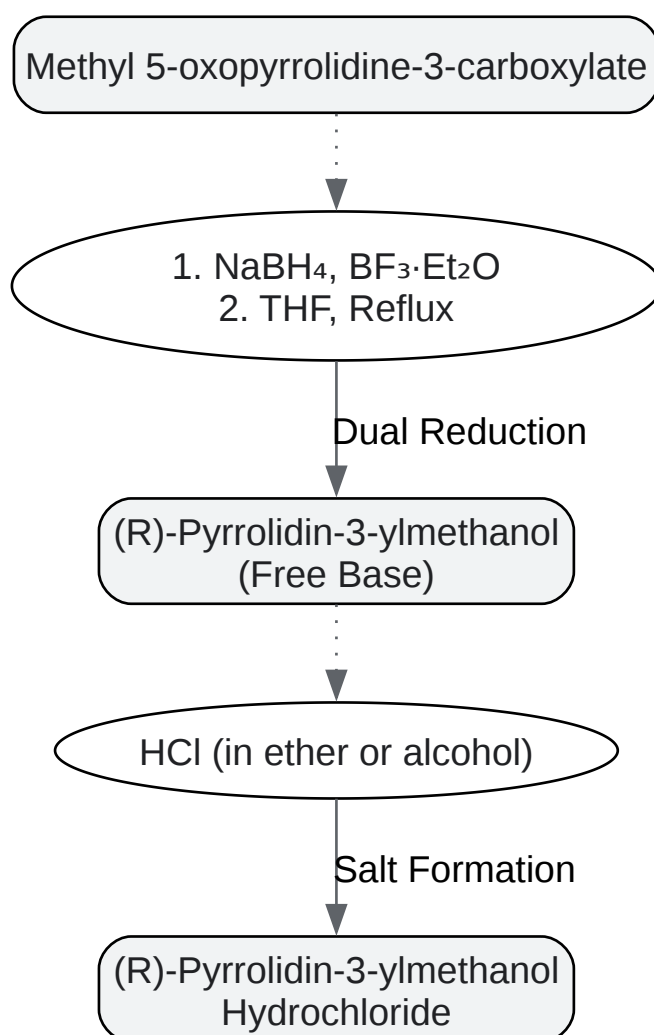
The synthesis of chiral pyrrolidines is a well-established field, often leveraging the chiral pool—naturally occurring chiral molecules—to ensure stereochemical fidelity. A common and effective strategy for producing 3-pyrrolidinemethanol involves the reduction of a carboxylate precursor.

A general, illustrative synthesis starts from methyl 5-oxopyrrolidine-3-carboxylate.[8] The process involves a two-step reduction:

- **Lactam and Ester Reduction:** The precursor is first treated with a strong reducing agent combination, such as sodium borohydride and boron trifluoride etherate in an appropriate solvent like tetrahydrofuran (THF). This potent system reduces both the amide (lactam) within the pyrrolidinone ring and the methyl ester group.

- Workup and Purification: The reaction is carefully quenched, followed by extraction and concentration to yield the desired 3-pyrrolidinylmethanol.[8]

The choice of reducing agent is critical. The use of $\text{NaBH}_4/\text{BF}_3 \cdot \text{Et}_2\text{O}$ is effective for this dual reduction. For a process to be self-validating, in-process controls such as TLC or LC-MS would be used to monitor the disappearance of the starting material and the appearance of the product, ensuring the reaction proceeds to completion before quenching.



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Caption: Generalized synthetic workflow for **(R)-Pyrrolidin-3-ylmethanol hydrochloride**.

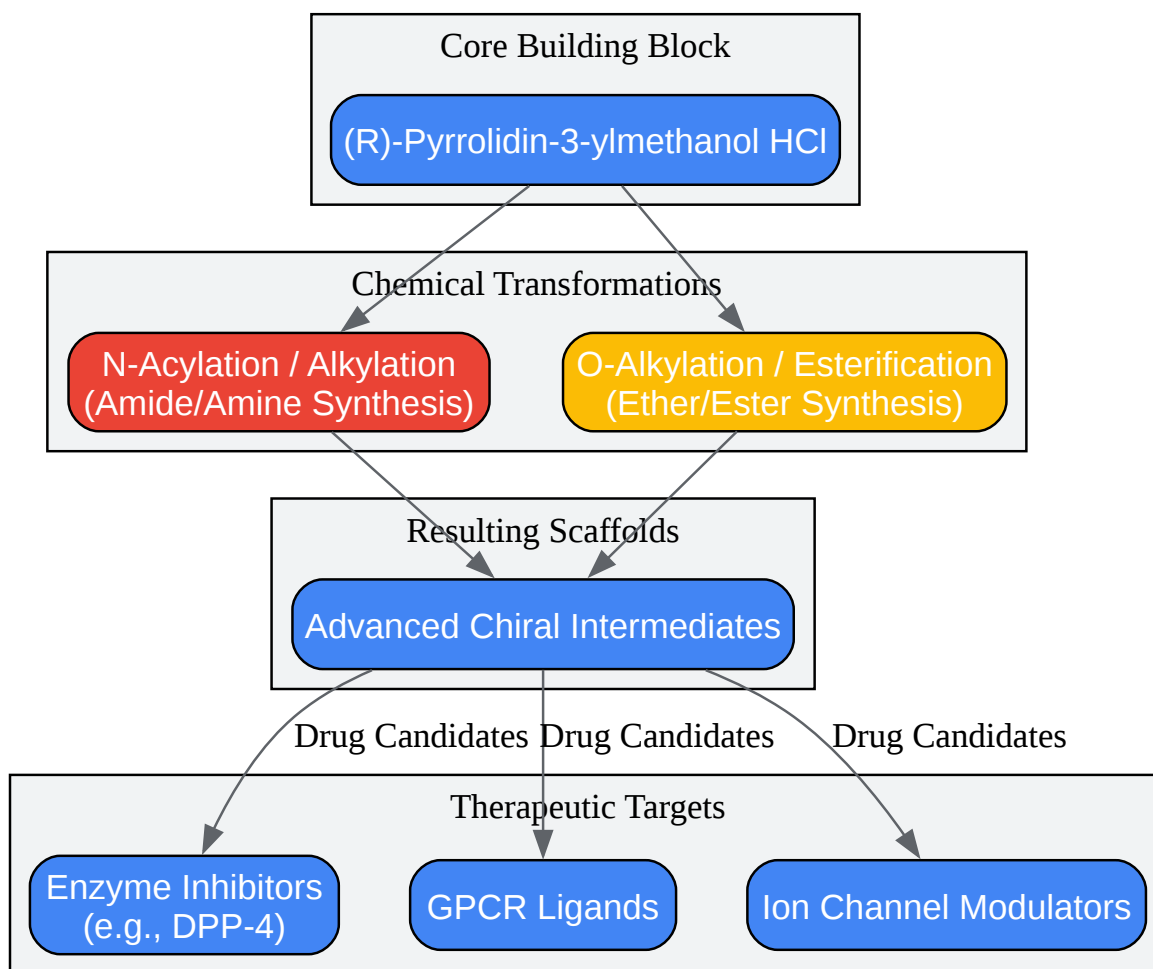
Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of **(R)-Pyrrolidin-3-ylmethanol hydrochloride** is essential. A multi-technique approach provides a self-validating system for quality control.

- **Mass Spectrometry (MS):** This technique confirms the molecular weight. For the free base, a molecular ion peak would be observed at m/z 101.1, corresponding to the formula $C_5H_{11}NO$. High-resolution MS can further confirm the precise molecular formula.^[4]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1H and ^{13}C NMR provide detailed structural information, confirming the connectivity of atoms. The spectra would show characteristic peaks for the hydroxymethyl group (CH_2OH) and the protons on the pyrrolidine ring.
- **Infrared (IR) Spectroscopy:** IR analysis confirms the presence of key functional groups. A broad absorption band in the $3200-3600\text{ cm}^{-1}$ region is indicative of the O-H stretch from the alcohol, while N-H stretching absorptions are also prominent, particularly in the protonated hydrochloride salt form.^[4]
- **Chiral High-Performance Liquid Chromatography (HPLC):** This is the gold standard for confirming enantiomeric purity. By using a chiral stationary phase, the (R)- and (S)-enantiomers can be separated, allowing for the quantification of the desired (R)-enantiomer.

Applications in Drug Discovery and Development

The true value of **(R)-Pyrrolidin-3-ylmethanol hydrochloride** lies in its application as a versatile intermediate. Its two primary functional groups—the secondary amine and the primary alcohol—can be selectively functionalized to build more elaborate molecules.



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Caption: Role of (R)-Pyrrolidin-3-ylmethanol HCl in the drug discovery pipeline.

The pyrrolidine scaffold is a component of drugs targeting a wide range of diseases. For instance, derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes.[4] In this context, the pyrrolidine ring often serves to correctly orient other functional groups for optimal binding to the enzyme's active site. The chirality is paramount, as the biological target is also chiral, and only one enantiomer will typically exhibit the desired potency and selectivity.[4]

Experimental Protocol: N-Acylation

This protocol describes a standard, reliable method for acylating the secondary amine of **(R)-Pyrrolidin-3-ylmethanol hydrochloride**, a common first step in its elaboration. The protocol is designed to be self-validating through the inclusion of a base and monitoring steps.

Objective: To synthesize N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Materials:

- **(R)-Pyrrolidin-3-ylmethanol hydrochloride** (1.0 eq)
- Acetyl chloride (1.1 eq)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
- Dichloromethane (DCM) (anhydrous)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Setup:** To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add **(R)-Pyrrolidin-3-ylmethanol hydrochloride** (1.0 eq) and anhydrous DCM.
- **Neutralization and Basification:** Cool the resulting suspension to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.5 eq) dropwise. The initial equivalent neutralizes the hydrochloride salt, liberating the free amine. The excess ensures the reaction remains basic to scavenge the HCl generated during acylation.
- **Acylation:** While stirring at 0 °C, slowly add acetyl chloride (1.1 eq) dropwise. The slight excess of the acylating agent ensures the reaction goes to completion.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the

consumption of the starting material. This step is crucial for validation; the reaction should not proceed to workup until completion is confirmed.

- **Workup:** Once the reaction is complete, quench by adding saturated aqueous NaHCO_3 . Transfer the mixture to a separatory funnel and separate the layers.
- **Extraction:** Extract the aqueous layer twice more with DCM.
- **Washing:** Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 and then brine. This removes excess reagents and inorganic byproducts.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material via flash column chromatography on silica gel to obtain the pure N-acetyl-(R)-pyrrolidin-3-ylmethanol.

Conclusion

(R)-Pyrrolidin-3-ylmethanol hydrochloride is more than a simple chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is grounded in the privileged nature of the pyrrolidine scaffold and the versatility of its functional handles. By understanding its fundamental properties and applying robust, self-validating synthetic protocols, researchers and drug development professionals can effectively leverage this building block to accelerate the discovery of novel therapeutics.

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